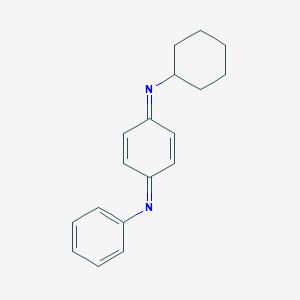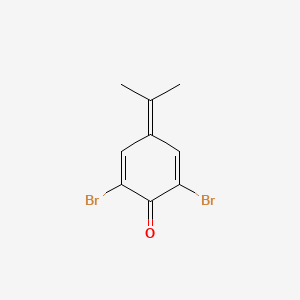
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine atoms and a cyclohexadienone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the bromination of a precursor compound, such as 4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield cyclohexadienone derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclohexadienones, while oxidation and reduction reactions can produce quinones or reduced cyclohexadienone derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the cyclohexadienone structure play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, potentially leading to the modulation of biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dibromo-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Dibromo-4-(tert-butylidene)cyclohexa-2,5-dien-1-one
- 2,6-Dibromo-4-(phenylmethylene)cyclohexa-2,5-dien-1-one
Uniqueness
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
55182-54-2 |
|---|---|
Molekularformel |
C9H8Br2O |
Molekulargewicht |
291.97 g/mol |
IUPAC-Name |
2,6-dibromo-4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H8Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-4H,1-2H3 |
InChI-Schlüssel |
CFSVFPQITALSKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C=C(C(=O)C(=C1)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


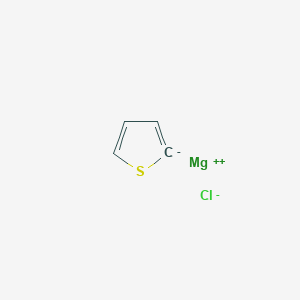
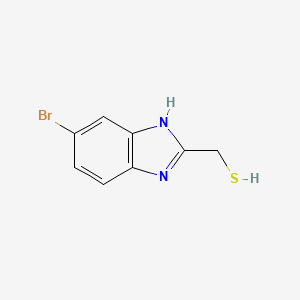
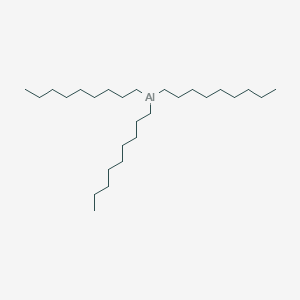
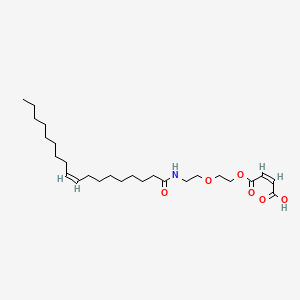

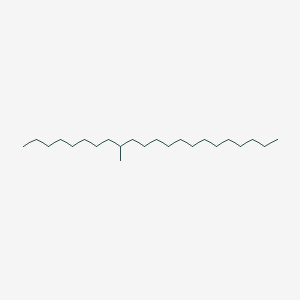
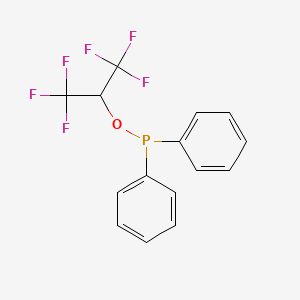
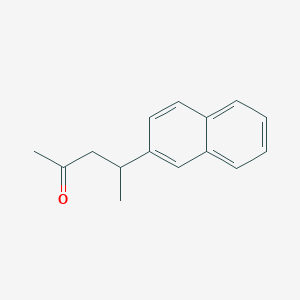
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
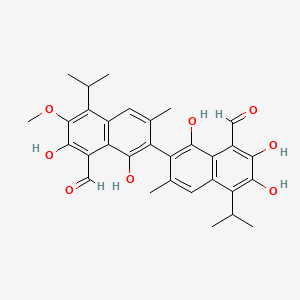

![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
